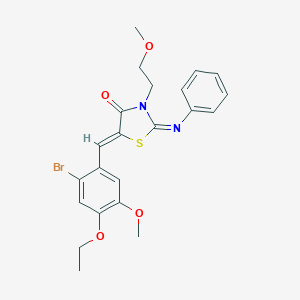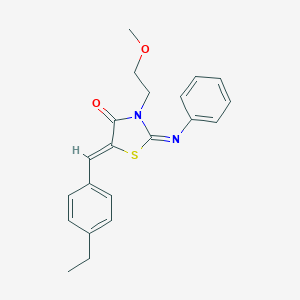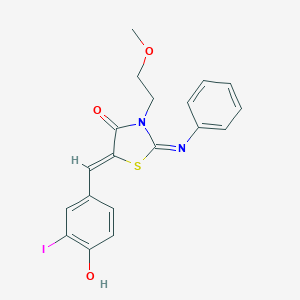
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic compound that has shown promising results in scientific research. It belongs to the thiazolidinone family of compounds and has been studied for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the inhibition of various enzymes and pathways that are involved in the development of diseases. It has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and also inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments include its high potency and specificity for various enzymes and pathways. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many future directions for the research on (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one. Some of these include:
1. Further studies on the mechanism of action of the compound and its potential targets.
2. Development of more efficient synthesis methods for the compound.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound in animals and humans.
4. Development of new derivatives of the compound with improved solubility and potency.
5. Studies on the potential applications of the compound in other fields such as agriculture and environmental science.
In conclusion, this compound is a promising synthetic compound that has shown potential in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications make it an interesting subject for further research.
Méthodes De Synthèse
The synthesis of (2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the condensation of 2-bromo-4-ethoxy-5-methoxybenzaldehyde and 2-(phenylimino)acetic acid with 2-methoxyethylamine and thiosemicarbazide in the presence of a catalyst. The resulting compound is purified using column chromatography.
Applications De Recherche Scientifique
(2Z,5Z)-5-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation.
Propriétés
Formule moléculaire |
C22H23BrN2O4S |
|---|---|
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23BrN2O4S/c1-4-29-19-14-17(23)15(12-18(19)28-3)13-20-21(26)25(10-11-27-2)22(30-20)24-16-8-6-5-7-9-16/h5-9,12-14H,4,10-11H2,1-3H3/b20-13-,24-22? |
Clé InChI |
DHJPAMKVOHHEKZ-JGBPVPSRSA-N |
SMILES isomérique |
CCOC1=C(C=C(C(=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC |
SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC |
SMILES canonique |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CCOC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B306511.png)
![(2Z,5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306513.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306515.png)

![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306518.png)

![2-(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306520.png)
![Ethyl [4-bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306524.png)
![2-[(5Z)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306526.png)
![2-[5-(5-bromo-2,3-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306527.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306531.png)
![2-[5-(3-allyl-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306532.png)
![2-[5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306534.png)
![2-(5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306535.png)